molecular formula C14H12IN B14182701 1-(4-Iodophenyl)-2,3-dihydro-1H-indole CAS No. 923031-63-4

1-(4-Iodophenyl)-2,3-dihydro-1H-indole

Cat. No.: B14182701
CAS No.: 923031-63-4
M. Wt: 321.16 g/mol
InChI Key: WIYOCGAKTXJFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound features an indole core with an iodine atom attached to the phenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reaction of 4-iodoaniline with indole under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki and Sonogashira couplings.

    Bases: Potassium carbonate or sodium hydroxide are commonly used bases.

    Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used solvents.

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

    Substituted Indoles: Products from substitution reactions.

    Indole-2,3-dione Derivatives: Products from oxidation reactions.

    Dihydroindole Derivatives: Products from reduction reactions.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can act as an inhibitor of certain kinases, interfering with signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodophenyl)-2,3-dihydro-1H-indole is unique due to its indole core, which imparts specific chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research .

Properties

CAS No.

923031-63-4

Molecular Formula

C14H12IN

Molecular Weight

321.16 g/mol

IUPAC Name

1-(4-iodophenyl)-2,3-dihydroindole

InChI

InChI=1S/C14H12IN/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2

InChI Key

WIYOCGAKTXJFHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.